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molecular formula C12H10O2S B363903 Diphenyl sulfone CAS No. 127-63-9

Diphenyl sulfone

Cat. No. B363903
M. Wt: 218.27g/mol
InChI Key: KZTYYGOKRVBIMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04950793

Procedure details

Into a mixture of 6.6 ml of chlorosulfonic acid, 12.6 ml of antimony pentachloride and 10 ml of dichloroacetic acid, was added 8.9 ml of benzene at 25° C., and the mixture was stirred for 5 hours. The reaction mixture was transferred into ice water and the precipitated product was extracted with benzene. From the results of analysis, it was confirmed that benzene-sulfonyl chloride and diphenylsulfone were formed in yields of 60% and 30%, respectively, based on benzene.
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.9 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClS(O)(=O)=O.[Sb](Cl)(Cl)(Cl)(Cl)Cl.Cl[CH:13](Cl)[C:14](O)=O.[C:18]1([S:24](Cl)(=[O:26])=[O:25])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>C1C=CC=CC=1>[C:18]1([S:24]([C:14]2[CH:13]=[CH:20][CH:19]=[CH:18][CH:23]=2)(=[O:26])=[O:25])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
6.6 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
12.6 mL
Type
reactant
Smiles
[Sb](Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
ClC(C(=O)O)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Step Four
Name
Quantity
8.9 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the precipitated product was extracted with benzene
CUSTOM
Type
CUSTOM
Details
From the results of analysis, it

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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